(1,2,3,4-Tetrahydroquinolin-5-yl)methanol
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Overview
Description
(1,2,3,4-Tetrahydroquinolin-5-yl)methanol is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring that is partially saturated, with a methanol group attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-5-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of metal hydrides for reduction may be employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction of the quinoline ring can lead to fully saturated derivatives.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1,3,5,11-12H,2,4,6-7H2 |
InChI Key |
HSRHUFBFSRPAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)CO |
Origin of Product |
United States |
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